Isoxazole, 5-iodo-3,4-dimethyl-

Catalog No.
S14624587
CAS No.
61314-41-8
M.F
C5H6INO
M. Wt
223.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoxazole, 5-iodo-3,4-dimethyl-

CAS Number

61314-41-8

Product Name

Isoxazole, 5-iodo-3,4-dimethyl-

IUPAC Name

5-iodo-3,4-dimethyl-1,2-oxazole

Molecular Formula

C5H6INO

Molecular Weight

223.01 g/mol

InChI

InChI=1S/C5H6INO/c1-3-4(2)7-8-5(3)6/h1-2H3

InChI Key

BHRPZIACBBNGIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)I

Isoxazole, 5-iodo-3,4-dimethyl- is a heterocyclic compound belonging to the isoxazole family, characterized by a five-membered ring containing three carbon atoms and two nitrogen atoms. The presence of iodine at the 5-position and two methyl groups at the 3 and 4 positions distinguishes this compound from other isoxazole derivatives. The molecular formula for this compound is C5_5H6_6N2_2I, and its structure contributes to its unique chemical properties and biological activities.

  • Electrophilic Substitution: The 4-position of the isoxazole ring is particularly reactive towards electrophiles, with substitutions occurring preferentially at this site due to higher electron density .
  • Nucleophilic Addition: The electron-withdrawing effect of iodine may enhance nucleophilic attack at adjacent carbon centers, allowing for diverse synthetic applications .
  • Halogenation: Isoxazoles can be halogenated, especially at the 4-position, which can lead to further functionalization opportunities .

Isoxazole derivatives are known for their significant biological activity, including antibacterial, antifungal, and anti-inflammatory properties. The specific compound 5-iodo-3,4-dimethylisoxazole has shown potential in medicinal chemistry as a scaffold for developing new therapeutic agents. Its unique structure may enhance its interaction with biological targets compared to other isoxazoles.

The synthesis of isoxazole, 5-iodo-3,4-dimethyl-, can be achieved through several methods:

  • Cycloaddition Reactions: One common approach involves the cycloaddition of nitrile oxides with alkynes or alkenes under mild conditions. This method can yield high selectivity for substituted isoxazoles .
  • Metal-Free Synthetic Routes: Recent advancements have introduced metal-free synthesis techniques that reduce environmental impact while maintaining high yields. These methods often utilize organic catalysts or microwave irradiation to facilitate reactions .
  • Direct Halogenation: The introduction of iodine can be performed through direct halogenation methods where iodine or iodinating agents react with pre-synthesized dimethylisoxazole derivatives .

The unique properties of isoxazole, 5-iodo-3,4-dimethyl-, make it valuable in various fields:

  • Pharmaceuticals: Its potential as a bioactive compound opens avenues for drug development targeting various diseases.
  • Synthetic Intermediates: It serves as an important intermediate in organic synthesis, particularly in creating more complex heterocycles and pharmaceuticals .

Studies on the interactions of isoxazole derivatives with biological macromolecules have revealed insights into their mechanism of action. For instance, research has indicated that the halogen substituents can significantly affect binding affinity and specificity towards enzymes or receptors involved in disease pathways. The iodine atom may also participate in halogen bonding interactions that enhance molecular recognition processes.

Several compounds share structural similarities with isoxazole, 5-iodo-3,4-dimethyl-. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
3,5-DimethylisoxazoleTwo methyl groups at positions 3 and 5Lacks halogen substitution; used as a precursor
4-IodoisoxazoleIodine at position 4Different reactivity profile due to substitution location
5-Bromo-3-methylisoxazoleBromine at position 5Similar biological activity but different halogen effects
3-MethylisoxazoleMethyl group at position 3Lower reactivity compared to disubstituted variants

The uniqueness of isoxazole, 5-iodo-3,4-dimethyl- lies in its combination of iodine substitution and dual methyl groups, which collectively influence its chemical behavior and potential applications in medicinal chemistry.

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Exact Mass

222.94941 g/mol

Monoisotopic Mass

222.94941 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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